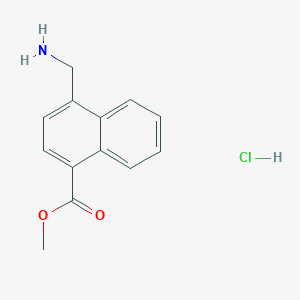

Methyl 4-(aminomethyl)naphthalene-1-carboxylate hydrochloride

Description

Methyl 4-(aminomethyl)naphthalene-1-carboxylate hydrochloride is a naphthalene-derived compound featuring a carboxylate ester group at position 1 and an aminomethyl substituent at position 4 of the naphthalene ring, with a hydrochloride salt enhancing its solubility. The hydrochloride salt likely improves its stability and bioavailability compared to non-ionic forms.

Properties

Molecular Formula |

C13H14ClNO2 |

|---|---|

Molecular Weight |

251.71 g/mol |

IUPAC Name |

methyl 4-(aminomethyl)naphthalene-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C13H13NO2.ClH/c1-16-13(15)12-7-6-9(8-14)10-4-2-3-5-11(10)12;/h2-7H,8,14H2,1H3;1H |

InChI Key |

MBZNAWUXDXANJQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C2=CC=CC=C21)CN.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Methyl 4-(aminomethyl)naphthalene-1-carboxylate Hydrochloride

General Synthetic Route Overview

The synthesis of this compound generally begins with naphthalene-1-carboxylic acid or its derivatives, proceeding through functional group transformations including esterification, halogenation or chloromethylation, and subsequent amination to introduce the aminomethyl group. The final product is isolated as its hydrochloride salt for stability and ease of handling.

Detailed Preparation Steps

Starting Material Preparation

- Naphthalene-1-carboxylic acid is esterified to form methyl naphthalene-1-carboxylate under acidic conditions using methanol and a catalytic acid such as sulfuric acid.

Introduction of the Aminomethyl Group

- The key step involves the selective chloromethylation at the 4-position of the naphthalene ring to yield methyl 4-(chloromethyl)naphthalene-1-carboxylate.

- This intermediate is then subjected to nucleophilic substitution with ammonia or an amine source to replace the chlorine atom with an aminomethyl group, forming methyl 4-(aminomethyl)naphthalene-1-carboxylate.

Formation of the Hydrochloride Salt

- The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent or aqueous medium, to yield this compound.

Alternative Synthetic Approaches

Some patents and literature suggest the use of N-methylformamide and 1-chloromethylnaphthalene derivatives in the presence of mild bases and phase transfer catalysts to form related amide intermediates, which upon hydrolysis yield aminomethyl naphthalene derivatives free from bis-alkylated impurities. Although these methods focus on N-methyl-1-naphthalenemethanamine, analogous strategies can be adapted for the 4-substituted methyl carboxylate compound with proper positional control.

Reduction methods involving catalytic hydrogenation of dihydronaphthalene amide precursors have been reported for related aminomethyl tetralin derivatives, which could be adapted for the synthesis of this compound.

Reaction Conditions and Purification

- The chloromethylation step requires controlled temperature (often below 5°C) to prevent poly-substitution and by-product formation.

- Amination reactions are typically performed under reflux or mild heating in solvents such as ethanol or methanol.

- Purification involves acid-base extraction, activated carbon treatment to remove colored impurities, and crystallization from suitable solvents.

- Final product purity is achieved by recrystallization of the hydrochloride salt, often from ethanol-water mixtures.

Data Table: Summary of Key Preparation Parameters

| Step | Reagents/Conditions | Notes | Yield (%) |

|---|---|---|---|

| Esterification | Naphthalene-1-carboxylic acid, methanol, H2SO4 | Acid-catalyzed esterification | 85-90 |

| Chloromethylation | Methyl naphthalene-1-carboxylate, chloromethylating agent (e.g., paraformaldehyde + HCl) | Temperature < 5°C to avoid over-chloromethylation | 70-80 |

| Amination | Ammonia or ammonium hydroxide, ethanol or methanol, reflux | Nucleophilic substitution of chlorine by amine | 75-85 |

| Hydrochloride salt formation | HCl in ethanol or aqueous solution | Salt formation for stability | Quantitative |

| Purification | Acid-base extraction, activated carbon, recrystallization | Removes impurities and by-products | - |

Analysis of Preparation Methods

Advantages

- Starting from readily available naphthalene-1-carboxylic acid allows cost-effective synthesis.

- The chloromethylation and amination steps are well-established and scalable.

- Formation of the hydrochloride salt improves compound stability and handling.

- Avoidance of expensive catalysts or hydrogenation equipment in some methods reduces cost and complexity.

Research Findings and Supporting Literature

- Research indicates that naphthalene derivatives with aminomethyl and carboxylate functionalities exhibit promising biological activities, including antimicrobial and anti-inflammatory effects, which drive interest in their synthesis and purification.

- The use of phase transfer catalysts and mild bases in amide formation steps can improve yield and reduce impurities, as demonstrated in related naphthalene amine syntheses.

- Novel base-induced transformations of naphthylmethylamines have been reported, showing potential for regioselective functionalization at the 4-position, which could inspire improved synthetic routes for this compound.

- Hydrogenation methods for related aminomethyl tetralin derivatives suggest alternative synthetic strategies that may be adapted for this compound.

Chemical Reactions Analysis

Nucleophilic Substitution at the Ester Group

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. While direct data for this compound is limited, analogous naphthalene carboxylate esters typically hydrolyze via nucleophilic acyl substitution:

Reaction Conditions

-

Acidic Hydrolysis : Prolonged heating with aqueous HCl or H₂SO₄.

-

Basic Hydrolysis : Reflux with NaOH or KOH in aqueous ethanol.

Example :

This reaction is critical for modifying the compound’s solubility and further functionalization .

Reactions of the Aminomethyl Group

The primary amine (–CH₂NH₂) participates in several characteristic transformations:

Acylation

The amine reacts with acyl chlorides or anhydrides to form amides. For example:

Mechanistic Insight :

-

Activation of the acyl chloride followed by nucleophilic attack by the amine.

-

Observed in similar naphthalenemethylamine derivatives during synthesis of enzyme inhibitors .

Alkylation

The amine undergoes alkylation with alkyl halides or epoxides:

Key Application :

-

Alkylation steps are pivotal in synthesizing pharmacologically active derivatives, as demonstrated in adamantane-based drug candidates .

Schiff Base Formation

Reaction with aldehydes/ketones yields imines:

Research Context :

-

Schiff bases derived from aromatic amines are widely explored as antimicrobial agents and metal chelators .

Dearomatization Reactions

The naphthalene core can undergo regioselective hydride addition under solvothermal conditions, as observed in related systems:

-

β-Hydride elimination from the aminomethyl group generates a nitrile intermediate.

-

Hydride attack at the C4 position of the naphthalene ring forms a dihydronaphthalene derivative.

Example :

Conditions :

-

Solvothermal treatment with KH in THF at 100°C.

-

Yields depend on the in situ generation of reactive hydride species .

Coupling Reactions

The amine group facilitates coupling with electrophiles, as seen in indole-based drug synthesis:

Example Reaction :

Key Findings :

Comparative Reactivity Table

Scientific Research Applications

Methyl 4-(aminomethyl)naphthalene-1-carboxylate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis to produce more complex molecules.

Biology: Investigated for its potential as a fluorescent probe due to its naphthalene core.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(aminomethyl)naphthalene-1-carboxylate hydrochloride involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the naphthalene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues from the Enamine Catalogue

Key structural analogs from include naphthalene-based compounds with variations in substituents, molecular weight, and functional groups:

| Compound ID | Structure | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|---|

| Target | Methyl 4-(aminomethyl)naphthalene-1-carboxylate hydrochloride | Not explicitly given | ~300–350 (estimated) | Naphthalene core, carboxylate ester, aminomethyl group, hydrochloride salt |

| Compound 8 | N-[(1-aminocyclopentyl)methyl]-2-(7-methoxynaphthalen-1-yl)acetamide HCl | C₁₈H₁₈ClF₃N₂O | 347.22 | Methoxy-naphthalene, cyclopentyl-aminomethyl, trifluoromethyl group |

| Compound 2 | N-(4-Aminocyclohexyl)-N-methyl-2-(1,2,3,4-tetrahydropyranaphthalen-2-yl)acetamide HCl | C₁₈H₁₈ClN₃O₂ | 343.82 | Tetrahydropyran-fused naphthalene, cyclohexyl-aminomethyl group |

| Compound 7 | N-[(1-aminocycloheptyl)methyl]-1,2,3,4-tetrahydronaphthalene-2-carboxamide HCl | C₁₃H₁₈ClF₃N₂O | 347.22 | Partially saturated naphthalene, cycloheptyl-aminomethyl group |

Key Observations :

- Substituent Effects: The target compound’s aminomethyl group at position 4 may enhance binding to biological targets (e.g., enzymes or receptors) compared to methoxy (Compound 8) or saturated ring systems (Compound 7).

- Molecular Weight : Most analogs fall within 340–350 g/mol, suggesting the target compound’s weight is likely comparable, optimizing drug-likeness per Lipinski’s rules.

- Hydrochloride Salt : Shared with all listed analogs, this improves aqueous solubility, critical for pharmacokinetics .

Functional Analogues: Toxicity and Pharmacological Profiles

Comparison Insights :

- Mechanistic Differences: Unlike naphthalene (which metabolizes to reactive epoxides), the target’s aminomethyl group may undergo alternative metabolic pathways, altering toxicity profiles .

- Hepatic/Renal Effects : Shared with methylnaphthalenes, hepatic or renal toxicity may occur at high doses, necessitating preclinical safety studies .

Physicochemical Properties

Implications :

- The target’s logP aligns with analogs, suggesting balanced lipophilicity for membrane permeability.

- Hydrochloride salt confers solubility advantages over non-ionic analogs like 1-methylnaphthalene .

Biological Activity

Methyl 4-(aminomethyl)naphthalene-1-carboxylate hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C13H13ClN2O2

- Molecular Weight : Approximately 240.69 g/mol

- Appearance : White crystalline powder

- Melting Point : Around 243ºC

- Solubility : Enhanced solubility in water due to the hydrochloride form

The compound features an aminomethyl group and a carboxylate ester functional group, contributing to its reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities, primarily due to its naphthalene structure. Key areas of activity include:

- Antimicrobial Properties : Compounds with naphthalene structures are often associated with antimicrobial effects. Studies suggest that this compound may inhibit the growth of various pathogens.

- Anti-inflammatory Effects : Preliminary investigations indicate that derivatives of naphthalene can inhibit enzymes related to inflammatory processes, potentially offering therapeutic benefits in inflammatory diseases.

- Cancer Research : The compound's structural features may allow it to interact with biological targets involved in cancer progression. Some studies have suggested that it could inhibit specific pathways associated with tumor growth.

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic potential. The following table summarizes comparable compounds and their unique features:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Methyl 4-(aminomethyl)benzoate hydrochloride | Benzoic acid derivative | Simpler structure, fewer aromatic rings |

| Methyl 2-naphthoate | Naphthalene derivative | Different position of ester group |

| Methyl 6-(aminomethyl)benzoate | Benzoic acid derivative | Variation in amino position |

| Naphthalenesulfonic acid | Sulfonic acid derivative | Presence of sulfonic group |

These comparisons highlight the unique combination of functional groups in this compound, which may enhance its biological activity compared to simpler derivatives.

Case Studies and Research Findings

- Enzyme Inhibition Studies : Research has demonstrated that this compound can inhibit enzymes implicated in inflammatory responses. For instance, studies have shown that it can modulate the activity of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process .

- Binding Affinity Investigations : Interaction studies have focused on the compound's binding affinity to various biological targets. For example, investigations into its interaction with specific receptors or enzymes have provided insights into its potential mechanisms of action in disease states.

- Therapeutic Applications : Given its biological activities, this compound is being explored for potential applications in drug development targeting inflammation and cancer. Its ability to modulate biochemical pathways relevant to these conditions positions it as a candidate for further pharmacological exploration .

Q & A

Q. Q1. What are the recommended methodologies for synthesizing methyl 4-(aminomethyl)naphthalene-1-carboxylate hydrochloride, and how can purity be optimized?

Answer:

- Synthetic Routes : Begin with retrosynthetic analysis to identify feasible precursors. For example, coupling naphthalene-1-carboxylic acid derivatives with aminomethyl groups via amidation or reductive amination. Use catalysts like EDCI/HOBt for carboxylate activation or NaBHCN for reductive steps .

- Purification : Employ column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to isolate the hydrochloride salt. Validate purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and NMR (compare δH for amine protons at ~2.8–3.2 ppm and aromatic protons at ~7.5–8.5 ppm) .

- Common Pitfalls : Monitor pH during salt formation (target pH 4–5) to avoid decomposition.

Q. Q2. What analytical techniques are critical for characterizing this compound?

Answer:

- Structural Confirmation :

- NMR : H and C NMR to resolve aromatic protons (naphthalene core) and aminomethyl groups. Look for splitting patterns indicative of coupling with adjacent substituents .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H] and fragmentation patterns.

- Purity Assessment :

- HPLC : Use ion-pair chromatography for charged species. Compare retention times with reference standards .

- Elemental Analysis : Verify Cl content (theoretical ~12–15% for hydrochloride salts).

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in toxicity data for methyl 4-(aminomethyl)naphthalene derivatives across studies?

Answer:

- Data Harmonization : Use standardized protocols from toxicological frameworks (e.g., ATSDR’s inclusion criteria for health effects studies). Cross-reference endpoints like hepatic/renal effects or oxidative stress markers across species (rodents vs. in vitro models) .

- Risk of Bias Mitigation : Apply tools like Table C-7 (randomization of doses, allocation concealment) to assess experimental animal studies. Prioritize peer-reviewed studies with robust sample sizes and controlled exposure routes (oral, dermal, inhalation) .

- Example : If one study reports hepatotoxicity at 50 mg/kg (oral) but another finds no effect, evaluate differences in exposure duration, vehicle (aqueous vs. lipid-based), or metabolic profiling .

Q. Q4. What experimental designs are optimal for studying the environmental persistence of this compound?

Answer:

- Fate and Transport Studies :

- Degradation Kinetics : Use OECD 301/303 guidelines to assess biodegradability in water/sediment systems. Monitor hydrolysis (pH 5–9) and photolysis (UV-Vis irradiation) .

- Partitioning : Measure log (octanol-water) via shake-flask method. Predict bioaccumulation potential using EPI Suite models .

- Monitoring : Deploy LC-MS/MS for trace detection in environmental matrices (water, soil). Validate recovery rates with isotopically labeled analogs .

Q. Q5. How can mechanistic studies elucidate the compound’s interaction with biological targets (e.g., enzymes, receptors)?

Answer:

- In Silico Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinity to nAChRs or cytochrome P450 isoforms. Validate with site-directed mutagenesis .

- In Vitro Assays :

- In Vivo Correlates : Pair with pharmacokinetic studies (plasma/tissue distribution) to link target engagement to functional outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.